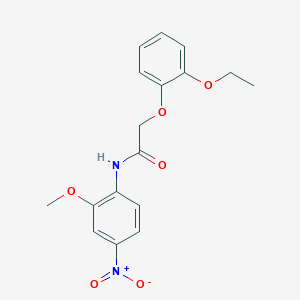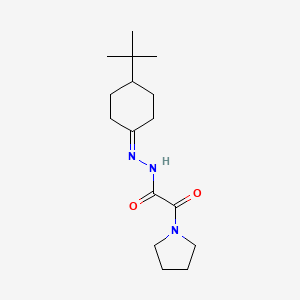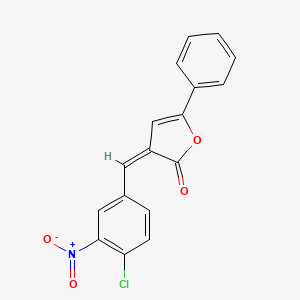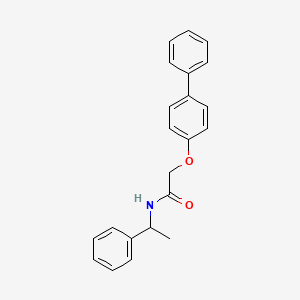![molecular formula C15H15ClN2O4S B5107547 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B5107547.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide, also known as CHS-828, is a small molecule compound that has been shown to have potential therapeutic effects in various diseases. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. It also appears to affect the function of mitochondria, leading to apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of HDAC activity
- Induction of apoptosis in cancer cells
- Inhibition of angiogenesis (the formation of new blood vessels)
- Anti-inflammatory effects
- Modulation of immune system function
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide for lab experiments is that it has been extensively studied and has a well-established synthesis method. It has also been shown to have potential therapeutic effects in a variety of diseases, making it a promising candidate for further research.
One limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Additionally, its low yield in synthesis can make it expensive to produce in large quantities.
Zukünftige Richtungen
There are several areas of future research for N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide, including:
- Further studies on its mechanism of action
- Investigation of its potential therapeutic effects in other diseases, such as neurodegenerative disorders
- Development of more efficient synthesis methods to increase yield and reduce cost
- Exploration of its potential use in combination with other drugs for synergistic effects.
In conclusion, this compound is a promising compound with potential therapeutic effects in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-proliferative, anti-inflammatory, and immune-modulating effects. Further research is needed to fully explore its potential and optimize its use in therapeutic applications.
Synthesemethoden
The synthesis of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycine to form N-methyl-N-(4-chlorobenzenesulfonyl)glycine. This intermediate is then reacted with 4-hydroxybenzaldehyde to produce this compound. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-hydroxyphenyl)-N~2~-methylglycinamide has been studied for its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to have anti-proliferative and anti-inflammatory effects in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(23(21,22)14-8-2-11(16)3-9-14)10-15(20)17-12-4-6-13(19)7-5-12/h2-9,19H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWVSBOEYBFFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)

![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)

![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinyl}methanol](/img/structure/B5107553.png)

![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
